methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate
Overview
Description
Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate is a chemical compound with the molecular formula C13H10Cl2N2O3 It is known for its unique structure, which includes a pyrrole ring substituted with a dichlorobenzoyl group and a carbamate moiety
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate typically involves the reaction of 2,4-dichlorobenzoyl chloride with a pyrrole derivative in the presence of a base, followed by the introduction of a methyl carbamate group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichlorobenzoyl group, where nucleophiles like amines or thiols can replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate can be compared with other similar compounds, such as:
Methyl N-(2,4-dichlorobenzoyl)anthranilate: Similar in structure but with an anthranilate moiety instead of a pyrrole ring.
Methyl N-(2,4-dichlorobenzoyl)glycinate: Contains a glycine derivative instead of a pyrrole ring.
Methyl N-(2,4-dichlorobenzoyl)phenylalaninate: Features a phenylalanine derivative in place of the pyrrole ring.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O3/c1-20-13(19)17-11-4-7(6-16-11)12(18)9-3-2-8(14)5-10(9)15/h2-6,16H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTVQTAAPFWRTHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=CN1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325308 | |
Record name | methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
43.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665723 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477852-83-8 | |
Record name | methyl N-[4-(2,4-dichlorobenzoyl)-1H-pyrrol-2-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401325308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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